The compound 2-(4-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a synthetic organic molecule with a complex structure that has garnered interest in chemical and pharmaceutical research. Its molecular formula is and it possesses a molecular weight of 269.32 g/mol . The compound is classified under the category of thiadiazole derivatives, which are known for their diverse biological activities.
The synthesis of this compound typically involves multi-step organic reactions. A potential method includes the use of palladium-catalyzed coupling processes to construct the complex thiadiazole backbone. This approach may involve the following steps:
Technical parameters such as temperature, reaction time, and solvent choice can significantly influence the yield and purity of the final product.
The molecular structure of 2-(4-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide can be described using various structural representations:
CC1=CC2=C(C=C1NC(=O)C)N(S(=O)(=O)N2C)C
ZGDQDCCLXOWISV-UHFFFAOYSA-N
The structure features a fluorophenoxy group attached to a thiadiazole core that is further substituted with an acetamide group. The presence of multiple functional groups contributes to its potential reactivity and biological activity.
The compound can participate in various chemical reactions typical for acetamides and thiadiazoles:
These reactions can be utilized for further derivatization or functionalization of the compound.
The physical and chemical properties of 2-(4-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide include:
These properties are crucial for determining its handling and application in laboratory settings.
This compound has potential applications in various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2